(3-Chloro-5-ethynyl-phenyl)-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13691407
Molecular Formula: C14H16ClNO2
Molecular Weight: 265.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16ClNO2 |
|---|---|
| Molecular Weight | 265.73 g/mol |
| IUPAC Name | tert-butyl N-(3-chloro-5-ethynylphenyl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C14H16ClNO2/c1-6-10-7-11(15)9-12(8-10)16(5)13(17)18-14(2,3)4/h1,7-9H,2-5H3 |
| Standard InChI Key | HZGHVQQEEVTVII-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C#C)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C#C)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound’s structure features a 3-chloro-5-ethynylphenyl group attached to a methyl-carbamic acid tert-butyl ester. Key functional groups include:
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Chlorine substituent at the 3-position of the phenyl ring, which influences electronic properties and reactivity.
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Ethynyl group (–C≡CH) at the 5-position, enabling participation in coupling reactions.
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tert-Butyl carbamate (–OC(=O)N(CH₃)–C(CH₃)₃), providing steric bulk and hydrolytic stability.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆ClNO₂ |
| Molecular Weight | 265.73 g/mol |
| IUPAC Name | tert-Butyl N-(3-chloro-5-ethynylphenyl)-N-methylcarbamate |
| CAS Number | Not publicly disclosed |
| SMILES | CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)Cl)C#C |
| InChIKey | HZGHVQQEEVTVII-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound typically involves multi-step protocols:
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Formation of the Carbamate Moiety: Reaction of 3-chloro-5-ethynylaniline with methyl chloroformate in the presence of a base, followed by protection with tert-butoxycarbonyl (Boc) anhydride.
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Introduction of the Ethynyl Group: A Corey–Fuchs-type alkyne synthesis may be employed, utilizing aldehydes as precursors. For example, P(OCH₃)₃/CBr₄ in toluene facilitates dibromovinyl intermediate formation, which is subsequently dehydrohalogenated to yield the ethynyl group .
Key Reaction Conditions:
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Solvents: Toluene or tetrahydrofuran (THF) for moisture-sensitive steps.
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Temperature: Controlled between 0°C and room temperature to prevent side reactions.
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Purification: Column chromatography or recrystallization ensures high purity.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the tert-butyl group’s lipophilicity. Limited solubility in water.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions, particularly at the carbamate linkage.
Spectroscopic Data
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IR Spectroscopy: Peaks at ~3300 cm⁻¹ (C≡C–H stretch), ~1700 cm⁻¹ (carbamate C=O), and ~550 cm⁻¹ (C–Cl).
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NMR:
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¹H NMR: δ 1.4 (s, 9H, tert-butyl), δ 3.0 (s, 3H, N–CH₃), δ 3.1 (s, 1H, C≡C–H).
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¹³C NMR: δ 80.1 (tert-butyl C), δ 153.2 (C=O), δ 122–140 (aromatic carbons).
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Chemical Reactivity and Functionalization
Reactivity of the Ethynyl Group
The ethynyl moiety participates in Sonogashira coupling with aryl halides, enabling carbon–carbon bond formation. This reaction is catalyzed by palladium complexes and copper iodide, yielding biarylacetylenes .
Chlorine Substitution
The electron-withdrawing chlorine atom activates the phenyl ring for nucleophilic aromatic substitution (NAS). For example, methoxy or amine groups can replace chlorine under basic conditions.
Carbamate Hydrolysis
Under acidic conditions (e.g., HCl in dioxane), the tert-butyl carbamate undergoes hydrolysis to yield a primary amine, facilitating further derivatization.
Applications in Pharmaceutical Research
Kinase Inhibition Studies
Structural analogs of this compound have shown inhibitory activity against protein kinases, such as EGFR and VEGFR, due to their ability to bind ATP pockets. The ethynyl group enhances π-stacking interactions with aromatic residues .
Prodrug Development
The tert-butyl carbamate acts as a protecting group for amines in prodrug formulations, improving bioavailability. Enzymatic cleavage in vivo releases the active drug molecule .
Comparison with Analogous Compounds
Future Research Directions
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